molecular formula C12H12F3NO4 B592970 N-Trifluoroacetyl-L-tyrosine methyl ester CAS No. 1604-54-2

N-Trifluoroacetyl-L-tyrosine methyl ester

Cat. No.: B592970
CAS No.: 1604-54-2
M. Wt: 291.226
InChI Key: RPUGHMMKNNBUQA-VIFPVBQESA-N
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Description

N-Trifluoroacetyl-L-tyrosine methyl ester is a chemical compound with the molecular formula C12H12NF3O4 and a molecular weight of 291.22 g/mol . This compound is characterized by the presence of a trifluoroacetyl group attached to the amino acid tyrosine, which is further esterified with methanol. It is commonly used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Trifluoroacetyl-L-tyrosine methyl ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Trifluoroacetyl-L-tyrosine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Trifluoroacetyl-L-tyrosine methyl ester is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic applications due to its structural similarity to tyrosine, an essential amino acid.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Trifluoroacetyl-L-tyrosine methyl ester involves its interaction with various molecular targets. The trifluoroacetyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Trifluoroacetyl-L-alanine methyl ester
  • N-Trifluoroacetyl-L-phenylalanine methyl ester
  • N-Trifluoroacetyl-L-serine methyl ester

Uniqueness

N-Trifluoroacetyl-L-tyrosine methyl ester is unique due to the presence of the phenolic hydroxyl group in the tyrosine moiety, which allows for additional chemical modifications and interactions compared to other similar compounds .

Properties

IUPAC Name

methyl (2S)-3-(4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO4/c1-20-10(18)9(16-11(19)12(13,14)15)6-7-2-4-8(17)5-3-7/h2-5,9,17H,6H2,1H3,(H,16,19)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUGHMMKNNBUQA-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1604-54-2
Record name N-Trifluoroacetyl-L-tyrosine methyl ester
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